molecular formula C7H11NO B049734 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one CAS No. 113702-23-1

6-Methyl-1-azabicyclo[3.2.0]heptan-7-one

Cat. No. B049734
M. Wt: 125.17 g/mol
InChI Key: UWGYNAGJGZEIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1-azabicyclo[3.2.0]heptan-7-one, also known as 6-Methyl-7-oxabicyclo[3.2.0]heptan-2-one, is a bicyclic lactam compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is synthesized through a multistep process that involves the use of various reagents and catalysts.2.0]heptan-7-one.

Scientific Research Applications

6-Methyl-1-azabicyclo[3.2.0]heptan-7-one has potential applications in the pharmaceutical industry due to its unique chemical structure and properties. It has been shown to exhibit anticonvulsant and analgesic properties in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. It has also been shown to have activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Mechanism Of Action

The mechanism of action of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one is not well understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic system, which is involved in the regulation of neuronal excitability and the transmission of inhibitory signals. It has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

6-Methyl-1-azabicyclo[3.2.0]heptan-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is involved in the regulation of neuronal excitability and the transmission of inhibitory signals. It has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons. In addition, it has been shown to have activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one in lab experiments include its unique chemical structure and properties, which make it a potential candidate for the development of new drugs for the treatment of epilepsy, chronic pain, and cancer. However, its limitations include the fact that its mechanism of action is not well understood, and further research is needed to fully understand its potential applications.

Future Directions

There are a number of future directions for research on 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of epilepsy, chronic pain, and cancer. In addition, further research is needed to fully understand its advantages and limitations for lab experiments, and to develop new synthesis methods that are more efficient and cost-effective. Overall, 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one holds great promise as a potential candidate for the development of new drugs with a wide range of therapeutic applications.

Synthesis Methods

The synthesis of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-methylcyclohexanone with potassium tert-butoxide and tert-butanol to form the enolate ion. The enolate ion is then treated with ethyl chloroformate and triethylamine to form the corresponding ethyl carbonate. The ethyl carbonate is then reacted with sodium azide to form the azide intermediate, which is then reduced using palladium on carbon and hydrogen gas to form the bicyclic lactam compound, 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one.

properties

CAS RN

113702-23-1

Product Name

6-Methyl-1-azabicyclo[3.2.0]heptan-7-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

6-methyl-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C7H11NO/c1-5-6-3-2-4-8(6)7(5)9/h5-6H,2-4H2,1H3

InChI Key

UWGYNAGJGZEIKS-UHFFFAOYSA-N

SMILES

CC1C2CCCN2C1=O

Canonical SMILES

CC1C2CCCN2C1=O

synonyms

1-Azabicyclo[3.2.0]heptan-7-one,6-methyl-(9CI)

Origin of Product

United States

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